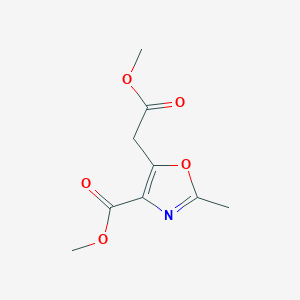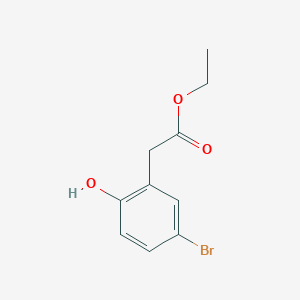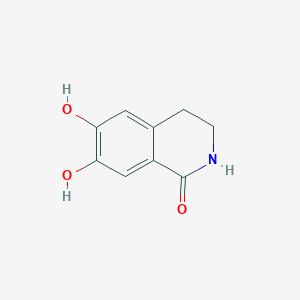
2-(3-Methylbenzyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(3-Methylbenzyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound has been synthesized using various methods, and its unique chemical structure has made it a promising candidate for use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-(3-Methylbenzyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of fungal cells by disrupting their cell membrane.
In materials science, the fluorescence properties of this compound are due to its ability to absorb light energy and emit it at a longer wavelength. In OLEDs, this compound acts as a dopant by injecting electrons into the device, which improves its efficiency.
In agriculture, the mechanism of action of this compound as a plant growth regulator is not fully understood. It is thought to enhance plant growth by stimulating the production of plant hormones. As a pesticide, this compound is thought to disrupt the nervous system of insect pests, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicinal chemistry, this compound has been shown to have low toxicity in animal models, suggesting that it may have potential as a therapeutic agent. In materials science, this compound has been shown to be stable and non-toxic, making it a promising candidate for use in various applications.
In agriculture, the use of this compound as a plant growth regulator has been shown to enhance the growth and yield of certain crops. However, its use as a pesticide may have negative effects on non-target organisms, such as beneficial insects and birds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Methylbenzyl)-1,3,4-oxadiazole in lab experiments include its unique chemical structure, which makes it a versatile compound for various applications. It is also relatively easy to synthesize using established methods, and it has been shown to have low toxicity in animal models.
The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action in various applications. It may also have limitations in terms of its stability and shelf life, which may impact its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-(3-Methylbenzyl)-1,3,4-oxadiazole. In medicinal chemistry, further research is needed to fully understand its potential as an anticancer and antifungal agent. It may also have potential as an antibacterial agent, as preliminary studies have shown activity against certain bacterial strains.
In materials science, further research is needed to optimize the use of this compound as a fluorescent material and dopant in OLEDs. It may also have potential as a sensing material for various applications.
In agriculture, further research is needed to fully understand the mechanism of action of this compound as a plant growth regulator and pesticide. It may also have potential as a natural product for use in organic farming practices.
In conclusion, this compound is a promising compound for use in various scientific research applications. Its unique chemical structure and versatile properties make it a valuable candidate for further study in medicinal chemistry, materials science, and agriculture. Further research is needed to fully understand its potential in these fields and to optimize its use in various applications.
Applications De Recherche Scientifique
2-(3-Methylbenzyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential as an antifungal agent, as it has been shown to have activity against various fungal strains.
In materials science, this compound has been studied for its potential as a fluorescent material, as it exhibits strong fluorescence properties. It has also been investigated for its potential as a dopant in organic light-emitting diodes (OLEDs), as it has been shown to improve the efficiency of these devices.
In agriculture, this compound has been studied for its potential as a plant growth regulator, as it has been shown to enhance the growth of certain crops. It has also been investigated for its potential as a pesticide, as it has been shown to have activity against various insect pests.
Propriétés
IUPAC Name |
2-[(3-methylphenyl)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-3-2-4-9(5-8)6-10-12-11-7-13-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHIAQSXFHMUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445648 | |
| Record name | 2-(3-methylbenzyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1026573-04-5 | |
| Record name | 2-(3-methylbenzyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine](/img/structure/B1610288.png)



![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B1610295.png)
![3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B1610297.png)


![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)
![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)
